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molecular formula C15H16O9S B8733768 1-(1-Methyl-2-methacryloyloxyethyl) sulfophthalate CAS No. 40139-96-6

1-(1-Methyl-2-methacryloyloxyethyl) sulfophthalate

Cat. No. B8733768
M. Wt: 372.3 g/mol
InChI Key: WYCPESNTKVDAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04131736

Procedure details

By procedure (7) (a) above, β-hydroxyethyl methacrylate is esterified with an equimolar amount of allyl-sulfo-succinic anhydride obtained by the sulfonation of allyl-succinic acid anhydride obtained from propene and maleic anhydride by a procedure analogous to that of (8) (b) hereinabove.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
allyl-sulfo-succinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(O[C:11]([C:13]1C=[CH:17][CH:16]=[C:15](S(O)(=O)=O)[C:14]=1[C:23]([OH:25])=[O:24])=[O:12])COC(C(C)=C)=O.C(OCCO)(=O)C(C)=C.C(C1(S(O)(=O)=O)CC(=O)OC1=O)C=C>>[CH2:15]([CH:14]1[CH2:13][C:11](=[O:12])[O:25][C:23]1=[O:24])[CH:16]=[CH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC(=O)C(=C)C)OC(=O)C1=C(C(=CC=C1)S(=O)(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Step Three
Name
allyl-sulfo-succinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1(C(=O)OC(C1)=O)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(=O)OC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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